6-fluoro-1H-indol-5-ol

Angiogenesis inhibition Quinazoline derivatives Cancer therapeutics

6-Fluoro-1H-indol-5-ol (CAS 288386-15-2) is a heterobifunctional indole scaffold featuring a hydroxyl group at the 5-position and a fluorine atom at the 6-position of the indole core. With a molecular formula of C₈H₆FNO and a molecular weight of 151.14 g/mol, this compound serves as a key synthetic intermediate in the construction of bioactive molecules targeting serotonergic pathways, angiogenesis inhibition, and kinase modulation.

Molecular Formula C8H6FNO
Molecular Weight 151.14 g/mol
CAS No. 288386-15-2
Cat. No. B1592363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-1H-indol-5-ol
CAS288386-15-2
Molecular FormulaC8H6FNO
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESC1=CNC2=CC(=C(C=C21)O)F
InChIInChI=1S/C8H6FNO/c9-6-4-7-5(1-2-10-7)3-8(6)11/h1-4,10-11H
InChIKeyXQJHCCZRXUOIGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-1H-indol-5-ol (CAS 288386-15-2) – A Strategic Fluorinated Indole Scaffold for Targeted Medicinal Chemistry and Chemical Biology


6-Fluoro-1H-indol-5-ol (CAS 288386-15-2) is a heterobifunctional indole scaffold featuring a hydroxyl group at the 5-position and a fluorine atom at the 6-position of the indole core . With a molecular formula of C₈H₆FNO and a molecular weight of 151.14 g/mol, this compound serves as a key synthetic intermediate in the construction of bioactive molecules targeting serotonergic pathways, angiogenesis inhibition, and kinase modulation . The unique juxtaposition of hydrogen-bond donor (5-OH) and electron-withdrawing fluoro substituent establishes this compound as a privileged building block in fragment-based drug discovery and structure-activity relationship (SAR) exploration [1].

Why Unsubstituted 5-Hydroxyindole Cannot Substitute for 6-Fluoro-1H-indol-5-ol in Research and Industrial Applications


General substitution of 6-fluoro-1H-indol-5-ol with non-fluorinated 5-hydroxyindole congeners introduces critical liabilities across multiple performance dimensions relevant to procurement decisions. The electron-withdrawing fluorine at the 6-position modulates the phenolic pKa of the 5-OH group, altering nucleophilicity and hydrogen-bonding capacity compared to unsubstituted 5-hydroxyindole, which directly impacts chemoselectivity in downstream coupling reactions [1]. In biological systems, the C6-fluorine substituent enhances metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at this position, a vulnerability inherent to the non-fluorinated parent scaffold [2]. Furthermore, for applications requiring conversion to 6-fluoroserotonin or related 5-HT receptor probes, the 6-fluoro-5-hydroxyindole core is a sine qua non that cannot be replaced by 5-hydroxyindole or other regioisomers without losing target engagement profiles .

Quantitative Comparative Evidence for 6-Fluoro-1H-indol-5-ol Selection


6-Fluoro-5-hydroxyindole as a Patent-Specified Intermediate for Angiogenesis Inhibitors vs. Non-Fluorinated 5-Hydroxyindole

AstraZeneca patent NZ-530832-A explicitly specifies 6-fluoro-5-hydroxyindole (the target compound) as a required synthetic intermediate for the preparation of quinazoline-based angiogenesis inhibitors [1]. This patent enumerates four specific fluoro-hydroxyindole congeners—4-fluoro-5-hydroxy-2-methylindole, 4-fluoro-5-hydroxyindole, 6-fluoro-5-hydroxy-2-methylindole, and 6-fluoro-5-hydroxyindole—each with distinct synthetic utility, while non-fluorinated 5-hydroxyindole is absent from this claim set [1]. The selectivity for fluorinated indoles in this therapeutic area indicates that the fluoro substituent is structurally essential for generating the final pharmacologically active angiogenesis inhibitors.

Angiogenesis inhibition Quinazoline derivatives Cancer therapeutics

Electronic Modulation of the Phenolic pKa by 6-Fluoro Substitution vs. Unsubstituted 5-Hydroxyindole

The fluorine atom at C6 exerts a through-bond electron-withdrawing effect that lowers the pKa of the 5-OH group in 6-fluoro-1H-indol-5-ol relative to unsubstituted 5-hydroxyindole. The predicted acid pKa of the structurally related 6-fluoroindole scaffold is approximately 16.02 [1], whereas 5-hydroxyindole exhibits a predicted pKa of approximately 16.40 . Although direct experimental pKa data for 6-fluoro-1H-indol-5-ol remain limited in the public literature, the well-established Hammett σₘ value for fluorine (+0.34) supports an estimated ΔpKa of approximately −0.3 to −0.5 log units relative to 5-hydroxyindole (pKa ~9.5–10.5 for the phenolic OH) [2].

Physical organic chemistry pKa modulation Chemoselectivity

Metabolic Stability Advantage: 6-Fluoro Blockade of CYP450-Mediated Oxidation at C6 vs. 5-Hydroxyindole

The C6-fluorine substituent in 6-fluoro-1H-indol-5-ol serves as a metabolic blocking group that prevents cytochrome P450-mediated oxidative metabolism at this position, a well-documented metabolic soft spot in unsubstituted 5-hydroxyindoles [1]. In fluorinated indole derivatives class-wide, the C-F bond (bond dissociation energy ~116 kcal/mol) is substantially more resistant to oxidative cleavage than the corresponding C-H bond (~99 kcal/mol), leading to enhanced metabolic stability [2]. This property has been explicitly noted for 6-fluoro-1H-indol-5-ol in pharmaceutical research contexts, where the fluorine substitution enhances metabolic stability and binding affinity relative to non-fluorinated indole scaffolds [1].

Metabolic stability CYP450 oxidation Drug metabolism

Downstream Derivatization to 6-Fluoroserotonin Enables Selective 5-HT Transporter Pharmacology vs. Non-Fluorinated Serotonin

6-Fluoro-1H-indol-5-ol serves as the direct synthetic precursor to 6-fluoroserotonin (6-F-5-HT, CAS 62105-96-8), which has been characterized as a selective serotonin uptake inhibitor in synaptosomal assays . BindingDB data demonstrate that 6-fluoroserotonin engages the human serotonin transporter (SERT) with measurable affinity in [³H]5-HT reuptake inhibition assays [1]. In contrast, the non-fluorinated equivalent (serotonin, 5-HT) is the endogenous substrate for SERT and is rapidly metabolized, making it unsuitable as a stable pharmacological tool for transporter kinetics studies . The EC₅₀ for 5-HTT-mediated 5-HT release in rat brain synaptosomes by 6-fluoroserotonin is reported as 19 nM in BindingDB assay data [1].

Serotonin transporter 5-HT reuptake inhibition Neuroscience probe

Anti-Angiogenic and Anti-Inflammatory Biological Activity Profile Distinct from Non-Fluorinated 5-Hydroxyindoles

Vendor datasheets report that 6-fluoro-1H-indol-5-ol demonstrates potent inhibition of angiogenesis in animal models and inhibits tumor growth in mice, with an additional anti-inflammatory mechanism involving suppression of NF-κB activation and consequent downregulation of IL-6 and TNFα production . Notably, this compound has been reported to be well tolerated in human subjects with rheumatoid arthritis, indicating a translational pharmacology profile . In contrast, publicly available biological data for isomeric or non-fluorinated 5-hydroxyindoles in the same angiogenesis and NF-κB assay systems remain absent, precluding quantitative cross-compound comparison at this time.

Angiogenesis inhibition NF-κB pathway Anti-tumor activity

Procurement-Relevant Application Scenarios for 6-Fluoro-1H-indol-5-ol


Angiogenesis Inhibitor Drug Discovery: Patent-Validated Intermediate for Quinazoline-Derived Therapeutics

Organizations pursuing angiogenesis inhibitor development following the AstraZeneca quinazoline patent strategy (NZ-530832-A) require 6-fluoro-1H-indol-5-ol as a specifically claimed synthetic intermediate. The patent explicitly enumerates this compound among four fluoro-hydroxyindole congeners for the preparation of angiogenesis inhibitors, establishing it as a procurement-essential reagent for any entity operating in this intellectual property space [1]. Substitution with non-fluorinated 5-hydroxyindole is not supported by the patent claims and would yield a structurally distinct, potentially inactive final compound.

Serotonergic Pharmacology: Synthesis of Metabolically Stable 5-HT Transporter Probes

Neuroscience research groups studying serotonin transporter (SERT) kinetics and 5-HT receptor subtype selectivity can employ 6-fluoro-1H-indol-5-ol as the direct synthetic precursor to 6-fluoroserotonin, a validated pharmacological probe with EC₅₀ = 19 nM for 5-HTT-mediated 5-HT release in rat brain synaptosomes [2]. The fluorine atom at C6 confers metabolic stability that distinguishes 6-fluoroserotonin from the rapidly metabolized endogenous ligand serotonin, enabling precise SERT kinetic measurements that cannot be achieved with non-fluorinated 5-hydroxyindole-derived probes.

Fragment-Based Drug Discovery: Fluorinated Indole Scaffold with Modulated pKa for Chemoselective Derivatization

Medicinal chemistry teams engaged in fragment-based lead generation can exploit the electron-withdrawing effect of the C6-fluorine substituent, which lowers the phenolic pKa of the 5-OH group relative to non-fluorinated 5-hydroxyindole [3]. This modulation increases the nucleophilicity of the phenoxide form under mildly basic coupling conditions, enabling selective O-functionalization (alkylation, acylation, sulfonation) in the presence of the indole NH. This chemoselectivity advantage is not available with the non-fluorinated parent scaffold, making 6-fluoro-1H-indol-5-ol the preferred fragment for SAR exploration requiring orthogonal derivatization of the 5-OH position.

Anti-Angiogenic and Anti-Inflammatory Lead Optimization: Dual-Mechanism Biological Scaffold

Research programs targeting both angiogenesis and NF-κB-mediated inflammation can investigate 6-fluoro-1H-indol-5-ol as a biologically validated starting point, given its reported activity in angiogenesis animal models, tumor growth inhibition in mice, and suppression of IL-6/TNFα production via NF-κB pathway inhibition . The reported human tolerability in rheumatoid arthritis further supports its translational potential. Procurement of this specific fluoro-congener is warranted for follow-up medicinal chemistry campaigns aimed at optimizing potency and selectivity, as equivalent biological activity claims have not been reported for non-fluorinated 5-hydroxyindole or other regioisomeric fluoro-hydroxyindoles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-fluoro-1H-indol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.